N-[2-(1-methyl-5-{[(3-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
N-(2-{1-METHYL-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-METHYL-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the acetamido group, and the attachment of the phenoxy and benzamide moieties. Common reagents used in these reactions include:
Benzene derivatives: for the formation of the benzodiazole core.
Acyl chlorides:
Phenols: for the attachment of the phenoxy group.
Amides: for the formation of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalysis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-METHYL-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2-{1-METHYL-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor binding: Modulating the activity of receptors to produce therapeutic effects.
Signal transduction: Affecting cellular signaling pathways to alter biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar core structures but different functional groups.
Acetamido compounds: Molecules with acetamido groups attached to various cores.
Phenoxy derivatives: Compounds with phenoxy groups attached to different backbones.
Uniqueness
N-(2-{1-METHYL-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C26H26N4O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-[1-methyl-5-[[2-(3-methylphenoxy)acetyl]amino]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C26H26N4O3/c1-18-7-6-10-21(15-18)33-17-25(31)28-20-11-12-23-22(16-20)29-24(30(23)2)13-14-27-26(32)19-8-4-3-5-9-19/h3-12,15-16H,13-14,17H2,1-2H3,(H,27,32)(H,28,31) |
InChI Key |
QFGJWZGVICUNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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